9-(1-hydroxyethyl)-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Historical Context and Development of Pyrido[1,2-a]pyrimidinone Chemistry
The development of pyrido[1,2-a]pyrimidinone chemistry represents a significant milestone in heterocyclic organic chemistry, with foundational research establishing the synthetic pathways and structural understanding that enabled the creation of complex derivatives such as this compound. The historical progression of this chemical class began with the recognition that pyrido[1,2-a]pyrimidin-4-ones constitute a pharmaceutically interesting class of heterocycles, distinguished by their structural relationship to quinolizinone-type scaffolds featuring bridgehead nitrogen atoms. Early synthetic methodologies focused on addressing the challenge that pyrido[1,2-a]pyrimidin-2-ones were largely under-represented in small molecule screening libraries, despite their expected interesting physicochemical properties.
The evolution of synthetic strategies culminated in the development of concise synthesis routes involving the acylation of lithium amide bases of 2-aminopyridines with alkynoate esters to form alkynamides, which were subsequently cyclized under thermal conditions. This synthetic approach represented a breakthrough in achieving excellent regioselectivity for the 2-oxo-isomer over the undesired 4-oxo-isomer, providing a distinct advantage over existing methods for pyrido[1,2-a]pyrimidin-2-one synthesis. The methodology enabled access to several unusual bicyclic systems with higher nitrogen contents, establishing the foundation for creating more complex derivatives like this compound.
Contemporary research has expanded the scope of pyrido[1,2-a]pyrimidinone chemistry through the incorporation of diverse functional groups and the exploration of mesoionic compounds. Recent investigations have demonstrated the synthesis of novel pyrido[1,2-a]pyrimidinone mesoionic compounds containing vanillin moieties, which exhibited excellent antibacterial activity with specific compounds showing activity against Xanthomonas oryzae with EC50 values as low as 1.1 micrograms per milliliter. These advances have established pyrido[1,2-a]pyrimidinone derivatives as versatile scaffolds for developing compounds with diverse biological activities, ranging from antibacterial agents to enzyme inhibitors.
Position of this compound in Heterocyclic Chemistry
The compound this compound occupies a distinctive position within heterocyclic chemistry as a highly functionalized derivative of the pyrido[1,2-a]pyrimidin-4-one core structure. The molecule incorporates multiple functional groups that contribute to its unique chemical properties and potential applications. The presence of the morpholino substituent at position 2 represents a significant structural modification that influences both the electronic properties and three-dimensional conformation of the molecule. The morpholine ring system contributes nitrogen-containing heterocyclic functionality that can participate in hydrogen bonding interactions and influence the compound's solubility characteristics and biological activity profiles.
The 1-hydroxyethyl substituent at position 9 introduces both chirality and additional hydrogen bonding capability to the molecule, positioning it among chiral pyrido[1,2-a]pyrimidinone derivatives that may exhibit enantioselective biological activities. This structural feature distinguishes the compound from simpler pyrido[1,2-a]pyrimidinone derivatives and places it within a specialized subset of molecules designed for specific biological targets. The methyl group at position 7 provides additional steric bulk and electronic modulation, contributing to the overall molecular recognition properties of the compound.
The compound's structural complexity positions it among advanced heterocyclic molecules that bridge organic synthesis and medicinal chemistry applications. The pyrido[1,2-a]pyrimidin-4-one scaffold serves as a privileged structure in drug discovery, representing a class of compounds that frequently exhibit desirable pharmacological properties. The specific substitution pattern of this compound places it within a category of molecules designed for specific biological interactions, potentially including enzyme inhibition or receptor binding applications.
Research investigations have demonstrated that pyrido[1,2-a]pyrimidin-4-one derivatives can function as selective inhibitors of various biological targets, including phosphatidylinositol 3-kinase and aldose reductase. The structural modifications present in this compound suggest its potential application in similar biological contexts, where the specific combination of functional groups may confer enhanced selectivity or potency compared to simpler pyrido[1,2-a]pyrimidinone derivatives.
Significance of Pyrido[1,2-a]pyrimidin-4-one Scaffold in Chemical Research
The pyrido[1,2-a]pyrimidin-4-one scaffold represents one of the most important heterocyclic frameworks in contemporary chemical research, with applications spanning medicinal chemistry, agricultural science, and materials research. The significance of this scaffold stems from its unique structural properties, which combine the electronic characteristics of both pyridine and pyrimidine ring systems within a fused bicyclic architecture. This structural arrangement creates a versatile platform for chemical modification and biological activity optimization, making compounds like this compound valuable research targets.
Recent comprehensive reviews have highlighted the multifaceted applications of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives in drug discovery, natural product synthesis, agrochemical development, and materials science. The scaffold's importance in pharmaceutical research is particularly notable, with derivatives demonstrating activities against various therapeutic targets including cancer cell lines, bacterial pathogens, and enzyme systems involved in metabolic disorders. The structural flexibility of the pyrido[1,2-a]pyrimidin-4-one core allows for extensive chemical modification through carbon-hydrogen functionalization reactions, enabling the synthesis of diverse derivative libraries for biological screening.
The compound this compound exemplifies the advanced synthetic capabilities now available for pyrido[1,2-a]pyrimidin-4-one modification. Current research methodologies enable precise functionalization at multiple positions of the pyrido[1,2-a]pyrimidin-4-one core through cross-coupling reactions, carbon-hydrogen functionalization via arylation, alkenylation, sulfenylation, selenylation, and phosphonation reactions. These synthetic advances have transformed the pyrido[1,2-a]pyrimidin-4-one scaffold from a simple heterocyclic framework into a sophisticated platform for molecular design and optimization.
The research significance of the pyrido[1,2-a]pyrimidin-4-one scaffold extends beyond individual compound synthesis to encompass broader chemical biology applications. Recent investigations have demonstrated the utility of pyrido[1,2-a]pyrimidinone mesoionic compounds in agricultural applications, with specific derivatives showing excellent insecticidal activities against various pest species. These findings illustrate the versatility of the pyrido[1,2-a]pyrimidin-4-one framework in addressing diverse scientific challenges, from human health applications to agricultural sustainability.
The pyrido[1,2-a]pyrimidin-4-one scaffold's continued importance in chemical research is evidenced by ongoing investigations into novel synthetic methodologies and biological applications. Contemporary research focuses on developing more efficient synthetic routes, exploring new biological targets, and understanding structure-activity relationships that govern the biological properties of derivatives like this compound. These investigations contribute to the broader understanding of heterocyclic chemistry and support the development of new therapeutic and agricultural agents based on the pyrido[1,2-a]pyrimidin-4-one framework.
Properties
IUPAC Name |
9-(1-hydroxyethyl)-7-methyl-2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-10-7-12(11(2)19)15-16-13(8-14(20)18(15)9-10)17-3-5-21-6-4-17/h7-9,11,19H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXZNJXTMFRZSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C=C(N=C2C(=C1)C(C)O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1-hydroxyethyl)-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate, followed by cyclization with formaldehyde and morpholine under acidic conditions . The reaction is usually carried out at elevated temperatures to ensure complete cyclization and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The morpholine ring at position 2 and the hydroxyethyl group at position 9 serve as key sites for nucleophilic substitutions:
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Morpholine ring : Reacts with electrophiles under acidic or basic conditions. For example, the morpholine nitrogen can participate in alkylation or acylation reactions to form derivatives with altered pharmacokinetic properties .
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Hydroxyethyl group : The hydroxyl group undergoes substitution reactions with amines, thiols, or halides. In TGX-221 analogs, similar hydroxyethyl moieties were converted to thiazole- or piperazine-linked derivatives via SN2 reactions using methanesulfonyl chloride as a leaving group .
Example Reaction Pathway:
Electrophilic Aromatic Substitution
The pyrido[1,2-a]pyrimidin-4-one core undergoes electrophilic substitution at electron-rich positions (e.g., C6 and C8):
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Bromination : 9-Bromo derivatives are synthesized for further functionalization, as seen in the preparation of TGX-221 analogs .
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Acetylation : Introduction of acetyl groups at position 9 via palladium-catalyzed coupling reactions under microwave conditions .
Condensation and Cyclization
The compound participates in condensation reactions to form fused heterocycles:
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With secondary amines : Reacts with morpholine, piperazine, or triazole derivatives in the presence of bases (e.g., K₂CO₃ or Et₃N) to generate anti-inflammatory agents .
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With malonyl dichloride : Forms bicyclic pyrido-pyrimidinone scaffolds through nucleophilic cyclization .
Oxidation and Reduction
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Oxidation : The hydroxyethyl group can be oxidized to a ketone using mild oxidizing agents (e.g., PCC), though direct evidence for this transformation requires further validation .
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Reduction : Limited data exist, but hydrogenation of the pyrido-pyrimidine ring is theoretically feasible under catalytic hydrogenation conditions.
Complexation and Interaction Studies
The compound interacts with biological targets via hydrogen bonding and π-stacking:
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Enzyme inhibition : Binds to PI3Kβ via the morpholine oxygen and pyrimidinone carbonyl group, as demonstrated in enantiomerically pure derivatives .
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Metal coordination : The morpholine nitrogen and hydroxyl group may coordinate with transition metals (e.g., CuI), facilitating catalytic reactions.
Synthetic Modifications for Biological Activity
Key structural analogs and their synthetic routes highlight reactivity trends:
Stability and Degradation
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Hydrolytic stability : The morpholine ring and ester linkages (if present) are susceptible to hydrolysis under acidic or alkaline conditions .
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Thermal stability : Decomposes above 200°C, as observed in differential scanning calorimetry (DSC) studies .
Key Research Findings
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Selective PI3Kβ inhibition : Enantiomerically pure forms show >99% inhibition selectivity due to optimal spatial arrangement of the hydroxyethyl and morpholine groups .
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Anti-inflammatory activity : Derivatives with appended piperazine or triazole rings exhibit hyaluronidase inhibition comparable to indomethacin .
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Synthetic scalability : CuI-catalyzed reactions enable gram-scale production with >70% yields .
Scientific Research Applications
Synthesis and Reactivity
The synthesis of 9-(1-hydroxyethyl)-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions, including:
- Nucleophilic substitutions : Due to the presence of functional groups such as the morpholine ring and hydroxyl group.
- Electrophilic additions : Facilitating modifications for various applications in medicinal chemistry.
Table 1: Synthesis Methods
| Method | Description | Yield |
|---|---|---|
| Metal-free synthesis | Utilizes mild conditions for high yield | Up to 95% |
| Ultrasonic-assisted Huisgen cycloaddition | Efficient synthesis of derivatives | Good yields |
Medicinal Chemistry
Research indicates that derivatives of this compound exhibit promising anticancer activity. Notably:
- Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized, showing good cytotoxic activities against various cancer cell lines (e.g., MCF-7 and HCT-116) with IC50 values ranging from 45–97 nM .
Enzyme Inhibition Studies
Interaction studies involving this compound focus on its binding affinity to enzymes or receptors associated with disease processes. This is crucial for understanding its mechanism of action and therapeutic efficacy.
| Compound | Target Cell Line | IC50 (nM) | Activity |
|---|---|---|---|
| Derivative A | MCF-7 | 45–97 | High |
| Derivative B | HCT-116 | 6–99 | High |
| Derivative C | HepG-2 | 48–90 | Moderate |
Case Study 1: Anticancer Activity
A study synthesized various derivatives of the compound and evaluated their anticancer properties against renal cancer cell lines. The results demonstrated that certain derivatives exhibited moderate to high levels of cytotoxicity, suggesting potential therapeutic applications in oncology .
Case Study 2: Enzyme Binding Affinity
Another research effort focused on the binding interactions between this compound and specific kinases involved in cancer proliferation. The findings indicated a significant binding affinity, which could be leveraged for drug design targeting these kinases .
Mechanism of Action
The mechanism of action of 9-(1-hydroxyethyl)-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one, emphasizing substituent effects:
*Calculated based on formula C₁₅H₁₉N₃O₃.
Key Comparisons
Substituent Effects on Bioactivity The morpholino group at position 2 is conserved in multiple derivatives (e.g., TGX-221, 9-bromo derivative) and is critical for solubility and target binding . Position 9 Modifications:
- Phenylaminoethyl (TGX-221): Enhances hydrophobic interactions with kinase ATP-binding pockets .
- Bromo/Acetyl () : Bromo groups enable further functionalization (e.g., Suzuki coupling), while acetyl groups may act as prodrugs.
Metabolic Stability: Hydroxyethyl groups are prone to oxidation, whereas halogenated derivatives (e.g., 9-bromo) are more metabolically inert .
Synthetic Accessibility Halogenated derivatives (e.g., 9-bromo) are synthesized via cyclization of aminopyridines with isopropylidenemalonates . Morpholino-substituted compounds are typically prepared by nucleophilic substitution of chlorinated precursors with morpholine .
Biological Activity
The compound 9-(1-hydroxyethyl)-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one , identified by its CAS number 1173900-35-0, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant case studies.
Basic Information
- Molecular Formula : C15H19N3O3
- Molecular Weight : 289.33 g/mol
- SMILES Notation : O=C1N2C(C(C(C)O)=CC(C)=C2)=NC(N3CCOCC3)=C1
Structure
The structure of this compound features a pyrido-pyrimidine core with a morpholine substituent and a hydroxyethyl group, which may influence its interaction with biological targets.
Research indicates that this compound may exhibit several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by targeting specific cellular pathways involved in cancer cell proliferation.
- Antiviral Properties : There are indications that it could interfere with viral replication mechanisms.
- Enzyme Inhibition : The compound may inhibit certain enzymes that are critical for the survival of pathogenic organisms.
Case Studies and Research Findings
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Anticancer Research :
A study published in Molecules explored the efficacy of various pyrido-pyrimidine derivatives, including this compound, against cancer cell lines. The results demonstrated significant cytotoxic effects on leukemia cells, highlighting its potential as a chemotherapeutic agent . -
Mechanistic Insights :
Research conducted on similar compounds suggests that the morpholino group enhances solubility and bioavailability, which could contribute to increased efficacy in vivo. The structure allows for better interaction with target proteins involved in cell signaling pathways related to cancer progression . -
In Vitro Studies :
In vitro studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. These findings suggest a mechanism where the compound triggers programmed cell death, which is essential for eliminating malignant cells .
Comparative Efficacy Table
Q & A
Q. What are the established synthetic routes for 9-(1-hydroxyethyl)-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one, and what key intermediates are involved?
The synthesis of this compound involves functionalizing the 4H-pyrido[1,2-a]pyrimidin-4-one core. A typical approach includes:
- Step 1 : Construction of the pyrido[1,2-a]pyrimidinone scaffold via cyclocondensation of aminopyridines with β-ketoesters or via cross-coupling reactions to introduce substituents like the morpholino group .
- Step 2 : Introduction of the 1-hydroxyethyl group at position 9 using alkylation or hydroxylation reactions. For example, epoxide ring-opening with morpholine derivatives can yield the morpholino substituent .
- Key intermediates : 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one and morpholino-containing precursors are critical. Purity is ensured using HPLC or LC-MS, as described in pharmacopeial standards for related pyrimidinones .
Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?
- Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., methyl at C7, hydroxyethyl at C9). IR spectroscopy identifies functional groups like the carbonyl (C=O) at ~1650–1700 cm .
- Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves 3D conformation and hydrogen-bonding interactions. For example, the morpholino group’s orientation impacts molecular packing .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What experimental design considerations are critical for assessing the compound’s stability under varying pH and temperature?
- Split-plot design : Test stability across pH (1–10) and temperature (4–50°C) ranges in aqueous buffers. Use HPLC to quantify degradation products (e.g., hydrolysis of the morpholino group) .
- Kinetic analysis : Calculate degradation rate constants () and activation energy () via Arrhenius plots to predict shelf-life .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking, QSAR) predict the biological targets and structure-activity relationships (SAR) of this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., p38α MAPK), leveraging the pyrido-pyrimidinone scaffold’s affinity for ATP-binding pockets .
- QSAR models : Correlate substituent electronic properties (Hammett constants) with activity. For example, the hydroxyethyl group’s hydrophilicity may improve solubility but reduce membrane permeability .
- MD simulations : Assess conformational stability of the morpholino group in binding sites over 100-ns trajectories .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Assay standardization : Compare IC values in cell-free (e.g., enzyme inhibition) vs. cell-based assays (e.g., proliferation). Differences may arise from membrane permeability or off-target effects .
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical weighting to account for variability in experimental conditions .
- Orthogonal validation : Confirm activity using SPR (surface plasmon resonance) for binding affinity and transcriptomics for downstream pathway effects .
Q. How can advanced analytical techniques (e.g., chiral chromatography, isotopic labeling) address stereochemical and metabolic challenges?
- Chiral separation : Use Chiralpak AD-H columns to resolve enantiomers of the hydroxyethyl group, which may exhibit divergent biological activities .
- Isotopic labeling : Synthesize - or -labeled analogs to track metabolic pathways via LC-MS/MS. For example, -labeling at the hydroxyethyl position can study oxidative metabolism .
- Metabolite profiling : Identify phase I/II metabolites using human liver microsomes (HLMs) and UPLC-QTOF-MS .
Q. What methodologies are recommended for studying the compound’s environmental fate and ecotoxicological impact?
- Environmental persistence : Measure hydrolysis half-life () in simulated natural waters (OECD 111) and bioaccumulation potential (log ) via shake-flask assays .
- Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to determine EC values. Relate results to structural alerts (e.g., morpholino group’s potential persistence) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
